2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine involves the bromination of 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or chloroform . The reaction is carried out under inert gas conditions (nitrogen or argon) at low temperatures (2-8°C) to prevent decomposition .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination reaction but with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the bromine atom, forming 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in aprotic solvents.
Major Products Formed
Substitution Reactions: Products include various substituted thiazolo[5,4-c]pyridines.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include the parent thiazolo[5,4-c]pyridine.
Scientific Research Applications
2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The compound can also interact with cellular receptors, modulating signaling pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
- 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
- 2-Bromo-5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine
Uniqueness
2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is unique due to the presence of both a bromine atom and a methyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with biological targets and enables diverse chemical transformations .
Properties
IUPAC Name |
2-bromo-5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2S/c1-10-3-2-5-6(4-10)11-7(8)9-5/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHFJWBPUCAWHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80457639 | |
Record name | 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80457639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143150-92-9 | |
Record name | 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80457639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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